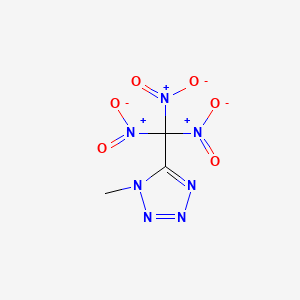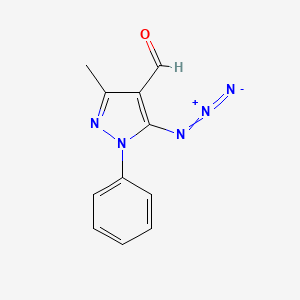
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide typically involves the introduction of an acetyl group and an N-oxide group to the pyrimidine ring. One common method involves the reaction of 4-amino-6-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature for several hours to yield the acetylated product. The N-oxide group can be introduced by treating the acetylated compound with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of additional N-oxide derivatives.
Reduction: Conversion to N-Acetyl-4-amino-6-chloropyrimidin-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloropyrimidine: A precursor in the synthesis of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar structural features.
N-Acetyl-4-amino-6-chloropyrimidine: Lacks the N-oxide group but shares other structural similarities
Uniqueness
This compound is unique due to the presence of both an acetyl group and an N-oxide group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
113674-73-0 |
|---|---|
Fórmula molecular |
C6H7ClN4O2 |
Peso molecular |
202.60 g/mol |
Nombre IUPAC |
N-acetyl-4-amino-6-chloropyrimidin-2-amine oxide |
InChI |
InChI=1S/C6H7ClN4O2/c1-3(12)11(13)6-9-4(7)2-5(8)10-6/h2,11H,1H3,(H2,8,9,10) |
Clave InChI |
VNLJLUKCEXQOGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[NH+](C1=NC(=CC(=N1)Cl)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)





![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

